Pyridin-2-yl 2,2-dimethylpropanoate
Description
Pyridin-2-yl 2,2-dimethylpropanoate is an ester derivative comprising a pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom at the 2-position) and a 2,2-dimethylpropanoate (pivalate) moiety. The bulky tert-butyl-like structure of the pivalate group confers steric hindrance, likely enhancing the compound’s stability against hydrolysis compared to less hindered esters. While direct experimental data for this compound are absent in the provided evidence, inferences about its properties can be drawn from structurally related esters and pyridine derivatives discussed in the literature .
Properties
CAS No. |
59658-05-8 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
pyridin-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)9(12)13-8-6-4-5-7-11-8/h4-7H,1-3H3 |
InChI Key |
YCKZWZJJWVSHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
(a) 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
- Structure: A chalcone derivative featuring a pyridine-2-yl group and a dihydroxyphenyl moiety linked via a propenone bridge .
- Key Differences: Functional Groups: Contains a ketone (propenone) and hydroxyl groups, unlike the ester group in Pyridin-2-yl 2,2-dimethylpropanoate. Reactivity: The α,β-unsaturated ketone enables cyclization to flavones under basic conditions, a pathway absent in the ester-based target compound. Solubility: Hydroxyl groups likely increase water solubility compared to the hydrophobic pivalate ester.
(b) 3-Chloro-2-hydroxy-1-propyl 2,2-Dimethylpropanoate
- Structure: Shares the 2,2-dimethylpropanoate ester group but includes a chlorohydrin (chlorine and hydroxyl substituents) on the alkyl chain .
- Key Differences :
- Reactivity: The chlorohydrin group permits further functionalization (e.g., elimination or nucleophilic substitution), whereas the pyridine ring in the target compound may participate in coordination or hydrogen bonding.
- Synthesis: Prepared in 62% yield via hydrolysis of a symmetric dichloroester in 1,4-dioxane, suggesting the pivalate ester’s stability under prolonged heating .
(c) 2-(1-Piperazinyl)pyridine
- Structure : A pyridine derivative substituted with a piperazine ring at the 2-position .
- Key Differences: Functional Groups: Contains a secondary amine (piperazine) instead of an ester. Physicochemical Properties: Higher water solubility due to the basic piperazine group, contrasting with the lipophilic ester. Safety Profile: Classified as a skin, eye, and respiratory irritant, whereas ester compounds like this compound may pose lower irritation risks (though data are lacking) .
Data Table: Comparative Properties of this compound and Analogues
Research Findings and Implications
- Stability : The tert-butyl group in pivalate esters resists enzymatic and chemical hydrolysis, a trait advantageous in prodrug design or industrial applications.
- Safety : Pyridine derivatives with polar substituents (e.g., piperazine) exhibit higher irritation risks compared to esters, though ester-specific toxicity data remain unverified .
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